molecular formula C7H3BrF2N2 B1524411 3-Bromo-5,6-difluoro-1H-indazole CAS No. 1017781-94-0

3-Bromo-5,6-difluoro-1H-indazole

Cat. No.: B1524411
CAS No.: 1017781-94-0
M. Wt: 233.01 g/mol
InChI Key: BAWKUYQIZMQJJE-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-1H-indazole is an organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of bromine and fluorine atoms on the indazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-1H-indazole typically involves the bromination and fluorination of an indazole precursor. One common method is to start with indazole and react it with bromine and hydrogen fluoride under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,6-difluoro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-1H-indazole involves its interaction with specific molecular targets, such as kinases. By inhibiting or modulating the activity of these kinases, the compound can affect various cellular pathways and processes. For example, it may interfere with cell cycle regulation, apoptosis, and other critical functions in cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-indazole
  • 5,6-Difluoro-1H-indazole
  • 3-Chloro-5,6-difluoro-1H-indazole

Uniqueness

3-Bromo-5,6-difluoro-1H-indazole is unique due to the specific combination of bromine and fluorine atoms on the indazole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

3-bromo-5,6-difluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKUYQIZMQJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680054
Record name 3-Bromo-5,6-difluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-94-0
Record name 3-Bromo-5,6-difluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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